

A Comprehensive Spectroscopic and Structural Elucidation of Boc-Protected 4-Hydroxybenzylamine

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-hydroxybenzylcarbamate</i>
CAS No.:	149505-94-2
Cat. No.:	B2804993

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Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of *tert*-butyl *N*-[(4-hydroxyphenyl)methyl]carbamate (Boc-protected 4-hydroxybenzylamine, CAS No. 149505-94-2). As a pivotal intermediate in medicinal chemistry and organic synthesis, unambiguous structural confirmation and purity assessment are paramount. This document, designed for researchers, scientists, and drug development professionals, details the theoretical and practical aspects of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We synthesize predictive data based on established chemical principles and analogous structures to offer a definitive analytical fingerprint. The guide includes detailed experimental protocols, data interpretation tables, and mechanistic diagrams to create a self-validating framework for analysis.

Introduction: The Role and Structure of a Versatile Building Block

Boc-protected 4-hydroxybenzylamine serves as a critical bifunctional building block. The presence of a nucleophilic phenolic hydroxyl group and a protected amine allows for selective, stepwise synthetic transformations, making it a valuable precursor for complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Accurate characterization is the bedrock of chemical synthesis. It validates the successful installation of the Boc group, confirms isomeric purity, and ensures the absence of residual starting materials or byproducts. This guide establishes the spectroscopic benchmarks for this validation.

The molecular structure of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate is presented below.

Caption: Molecular structure of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate.

Proton (^1H) Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of protons in a molecule. For Boc-protected 4-hydroxybenzylamine, it serves to confirm the presence and relative positions of all key functional groups.

Experimental Protocol: Data Acquisition

A high-resolution spectrum can be obtained using the following standardized procedure.

- **Sample Preparation:** Weigh approximately 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube. DMSO-d_6 is often preferred as it can help in resolving both the N-H and O-H protons as distinct, albeit broad, signals.
- **Instrument Setup:** Utilize a ≥ 400 MHz NMR spectrometer.

- **Data Acquisition:** Acquire the spectrum at a standard temperature of 298 K (25 °C). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **Analysis:** Integrate all signals to determine the relative proton count for each resonance. Analyze chemical shifts and coupling patterns to assign each signal to its corresponding proton(s).

Predicted ¹H NMR Spectrum and Interpretation

Disclaimer: The following data is a prediction based on established chemical shift principles and analysis of structurally similar compounds, as direct experimental data was not available in the cited literature.

The predicted spectrum is characterized by five key regions corresponding to the tert-butyl, methylene, aromatic, carbamate N-H, and phenolic O-H protons.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	~1.40	Singlet (s)	9H	tert-Butyl group, -C(CH ₃) ₃
H-b	~4.12	Doublet (d)	2H	Methylene group, -CH ₂ -
H-c	~6.75	Doublet (d)	2H	Aromatic, ortho to -OH
H-d	~7.15	Doublet (d)	2H	Aromatic, ortho to -CH ₂ -
H-e	~7.30	Triplet (t) / Broad (br)	1H	Carbamate, -NH-
H-f	~9.25	Singlet (s), Broad (br)	1H	Phenolic, -OH

Note: Predictions are for a DMSO-d₆ solvent. The N-H and O-H shifts are highly variable and depend on concentration and solvent.

Causality Behind Assignments:

- H-a (tert-Butyl): The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons, resulting in a large, sharp singlet in the upfield region (~1.40 ppm). This signal is the most unambiguous indicator of a successful Boc protection.
- H-c & H-d (Aromatic): The 1,4-disubstitution pattern on the benzene ring creates a classic AA'BB' system, which typically resolves as two distinct doublets. The protons ortho to the electron-donating hydroxyl group (H-c) are shielded and appear further upfield (~6.75 ppm). The protons ortho to the slightly withdrawing methylene-carbamate group (H-d) are comparatively deshielded and appear further downfield (~7.15 ppm). The coupling constant between these adjacent protons (J_{ortho}) is typically in the range of 8-9 Hz.

- **H-b (Methylene):** These benzylic protons are adjacent to the nitrogen atom and are deshielded, appearing around 4.12 ppm. They are expected to couple with the adjacent N-H proton, resulting in a doublet. This coupling can sometimes be broadened or disappear upon D₂O exchange.
- **H-e (Carbamate N-H):** The carbamate proton signal is often broad due to quadrupolar relaxation from the adjacent nitrogen atom and its exchangeable nature. In DMSO, it typically appears as a triplet due to coupling with the adjacent methylene protons.
- **H-f (Phenolic O-H):** The phenolic proton is acidic and its chemical shift is highly dependent on solvent, temperature, and concentration. It typically appears as a broad singlet. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.

Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of non-equivalent carbon atoms and information about their chemical environment (hybridization, attached functional groups).

Experimental Protocol: Data Acquisition

The methodology is similar to that for ¹H NMR, with specific adjustments for the ¹³C nucleus.

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** Utilize a ≥100 MHz (for ¹³C) NMR spectrometer.
- **Data Acquisition:** A standard proton-decoupled experiment is performed to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay (e.g., 2 seconds) are crucial for quantitative accuracy, especially for quaternary carbons.
- **Data Processing & Analysis:** Process and calibrate the spectrum as described for ¹H NMR. The CDCl₃ solvent peak at 77.16 ppm or DMSO-d₆ at 39.52 ppm are common references.

Predicted ^{13}C NMR Spectrum and Interpretation

Disclaimer: The following data is a prediction based on established chemical shift principles and analysis of structurally similar compounds, including 4-(aminomethyl)phenol.[1]

The structure contains 8 unique carbon environments, which will give rise to 8 distinct signals in the proton-decoupled spectrum.

Carbon Label	Predicted Chemical Shift (δ , ppm)	Assignment
C-a	~28.3	tert-Butyl methyls, $-\text{C}(\text{CH}_3)_3$
C-b	~44.5	Methylene, $-\text{CH}_2-$
C-c	~77.8	tert-Butyl quaternary, $-\text{C}(\text{CH}_3)_3$
C-d	~115.1	Aromatic, ortho to $-\text{OH}$ (C-3, C-5)
C-e	~129.0	Aromatic, ortho to $-\text{CH}_2-$ (C-2, C-6)
C-f	~129.5	Aromatic, ipso to $-\text{CH}_2-$ (C-4)
C-g	~155.8	Carbamate carbonyl, $-\text{C}=\text{O}$
C-h	~156.1	Aromatic, ipso to $-\text{OH}$ (C-1)

Causality Behind Assignments:

- Boc Group Carbons (C-a, C-c): The three equivalent methyl carbons (C-a) appear in the aliphatic region around 28.3 ppm. The quaternary carbon (C-c) to which they are attached is deshielded by the adjacent oxygen and appears around 77.8 ppm.
- Carbonyl Carbon (C-g): The carbamate carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its signal far downfield at approximately 155.8 ppm.

- Methylene Carbon (C-b): This sp^3 -hybridized carbon is attached to the aromatic ring and the nitrogen atom, placing its resonance at ~ 44.5 ppm.[1]
- Aromatic Carbons (C-d, C-e, C-f, C-h): The chemical shifts are dictated by the substituent effects. The carbon bearing the strongly electron-donating -OH group (C-h) is the most deshielded of the aromatic carbons (~ 156.1 ppm).[1] Conversely, the carbons ortho to the -OH group (C-d) are the most shielded (~ 115.1 ppm). The carbons ortho to the -CH₂- group (C-e) and the carbon to which the methylene group is attached (C-f) appear at intermediate shifts.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Data Acquisition

- Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Data Acquisition: Place the sample on the ATR crystal or the KBr pellet in the spectrometer's sample holder.
- Analysis: Record the spectrum, typically over the range of 4000 to 400 cm^{-1} . Identify the key absorption bands and correlate them to the functional groups in the molecule.

Predicted IR Absorption Bands and Interpretation

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
~3350	Medium, Sharp	N-H Stretch	Carbamate -NH-
3000 - 2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
~1690	Strong, Sharp	C=O Stretch	Carbamate Carbonyl
1610, 1515	Medium	C=C Stretch	Aromatic Ring
~1520	Medium	N-H Bend	Carbamate -NH-
~1165	Strong	C-O Stretch	Carbamate Ester

Interpretation of Key Bands:

- O-H and N-H Region (3400-3200 cm⁻¹): The spectrum is expected to be dominated by a very broad and strong absorption for the hydrogen-bonded phenolic O-H stretch. Superimposed on this, a sharper, medium-intensity peak around 3350 cm⁻¹ for the N-H stretch of the carbamate should be visible.^[3]
- Carbonyl (C=O) Stretch (~1690 cm⁻¹): The most diagnostic feature confirming the presence of the Boc group is the intense, sharp absorption band for the carbonyl stretch. Its position around 1690 cm⁻¹ is characteristic of carbamates.
- Aromatic C=C Stretches (1610, 1515 cm⁻¹): These absorptions confirm the presence of the benzene ring.
- Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands, including the strong C-O stretch of the carbamate ester linkage around 1165 cm⁻¹, which is another key indicator of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

Experimental Protocol: LC-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a Liquid Chromatograph (LC) coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire data in positive ion mode. The mass analyzer (e.g., Quadrupole, Time-of-Flight) will detect the protonated molecule ($[M+H]^+$) and other adducts (e.g., $[M+Na]^+$). Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe characteristic fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula $C_{12}H_{17}NO_3$ corresponds to a monoisotopic mass of 223.121 Da.^[4] In ESI-MS, the primary ions observed would be:

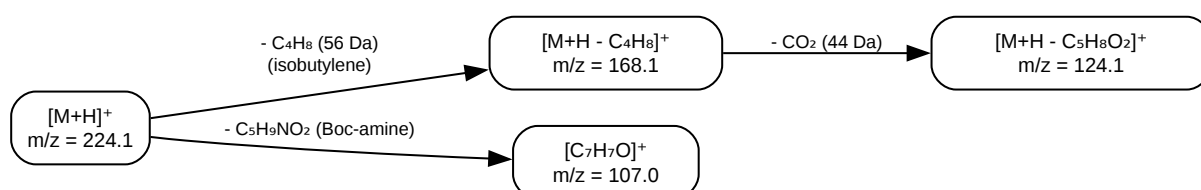
- $[M+H]^+$: m/z 224.128
- $[M+Na]^+$: m/z 246.110

The fragmentation of Boc-protected amines is highly characteristic and serves as a powerful diagnostic tool. The major fragmentation pathways involve the cleavage of the Boc group itself.

Predicted m/z	Formula of Fragment	Interpretation
168.097	$[C_8H_{12}NO_2]^+$	Loss of isobutylene ($-C_4H_8$, 56 Da) from $[M+H]^+$
124.076	$[C_7H_{10}NO]^+$	Loss of the entire Boc group as Boc-H ($-C_5H_8O_2$, 100 Da) from $[M+H]^+$
107.050	$[C_7H_7O]^+$	4-Hydroxybenzyl cation (cleavage of C-N bond)

Key Fragmentation Workflow:

The primary fragmentation event for Boc-protected compounds under ESI-MS conditions is the facile loss of neutral isobutylene (56 Da), a stable alkene, from the protonated parent molecule. This results in a prominent fragment at m/z 168. Further fragmentation can lead to the loss of CO_2 , yielding the protonated 4-hydroxybenzylamine.



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Caption: Predicted major fragmentation pathways for Boc-protected 4-hydroxybenzylamine in ESI-MS.

Conclusion

The structural integrity of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate can be unequivocally confirmed through a multi-technique spectroscopic approach. The definitive analytical fingerprints are:

- ^1H NMR: A prominent 9H singlet around 1.40 ppm, a 2H doublet for the benzylic protons, and two 2H doublets in the aromatic region characteristic of a 1,4-disubstituted ring.
- ^{13}C NMR: Eight distinct carbon signals, including the characteristic carbamate carbonyl (~156 ppm), the Boc quaternary carbon (~78 ppm), and its methyls (~28 ppm).
- IR Spectroscopy: A strong, sharp carbonyl absorption near 1690 cm^{-1} , a broad O-H stretch, and a medium N-H stretch.
- Mass Spectrometry: A molecular ion peak corresponding to $[\text{M}+\text{H}]^+$ at m/z 224.1 and a dominant fragment ion at m/z 168.1, resulting from the characteristic loss of isobutylene.

This comprehensive dataset provides the necessary benchmarks for researchers to validate their synthesis, ensure material quality, and proceed with confidence in subsequent stages of drug discovery and development.

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